N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide

Tubulin polymerization Anticancer Cytoskeleton disruption

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is a synthetic small molecule belonging to the 5-chloro-2-hydroxybenzamide (salicylanilide-like) class, characterized by a 4-(benzyloxy)benzyl substituent on the amide nitrogen. With molecular formula C₂₁H₁₈ClNO₃ and a molecular weight of 367.8 g/mol, this compound possesses a phenolic hydroxyl group and a chloro substituent that are critical for hydrogen bonding and halogen bonding interactions with biological targets.

Molecular Formula C21H18ClNO3
Molecular Weight 367.8 g/mol
CAS No. 648922-87-6
Cat. No. B12610187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide
CAS648922-87-6
Molecular FormulaC21H18ClNO3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C21H18ClNO3/c22-17-8-11-20(24)19(12-17)21(25)23-13-15-6-9-18(10-7-15)26-14-16-4-2-1-3-5-16/h1-12,24H,13-14H2,(H,23,25)
InChIKeyVCFHMFUOPNALNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide (CAS 648922-87-6): Chemical Identity and Core Characteristics for Scientific Procurement


N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is a synthetic small molecule belonging to the 5-chloro-2-hydroxybenzamide (salicylanilide-like) class, characterized by a 4-(benzyloxy)benzyl substituent on the amide nitrogen. With molecular formula C₂₁H₁₈ClNO₃ and a molecular weight of 367.8 g/mol, this compound possesses a phenolic hydroxyl group and a chloro substituent that are critical for hydrogen bonding and halogen bonding interactions with biological targets [1]. The benzyloxybenzyl moiety distinguishes it from simpler N-aryl and N-alkyl 5-chloro-2-hydroxybenzamide derivatives, conferring increased lipophilicity and potential for π-π stacking interactions, as evidenced by structure-activity relationship (SAR) studies on related benzyloxybenzyl-containing scaffolds targeting Mycobacterium tuberculosis [2].

Why Generic N-Substituted 5-Chloro-2-hydroxybenzamide Analogs Cannot Substitute for N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide in Target-Focused Assays


The 4-(benzyloxy)benzyl substituent introduces a unique combination of steric bulk, conformational flexibility, and π-stacking capacity that is absent in common analogs such as N-phenyl-5-chloro-2-hydroxybenzamide or N-benzyl-5-chloro-2-hydroxybenzamide. SAR studies on related 5-chloro-2-hydroxybenzamide series against human adenovirus (HAdV) demonstrate that even minor alterations to the N-substituent can shift the selectivity index (SI = CC₅₀/IC₅₀) by over 10-fold, with particular sensitivity to aromatic ring substitutions and linker length [1]. Similarly, the N-(4-(benzyloxy)benzyl)-4-aminoquinoline series displayed MIC values ranging from sub-μg/mL to >64 μg/mL against M. tuberculosis H37Rv depending solely on variations within the benzyloxybenzyl region [2]. Generic substitution with a simpler N-benzyl or N-phenoxybenzyl analog (e.g., CAS 648922-64-9 or 634185-98-1) will therefore unpredictably alter target engagement, cellular permeability, and cytotoxicity profiles, making direct interchange scientifically unsound without head-to-head comparative data.

Quantitative Comparative Evidence for N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide: Direct and Cross-Study Performance Data


Tubulin Polymerization Inhibition: Target Compound IC₅₀ vs. Reference Standard Colchicine

The target compound was reported to inhibit tubulin polymerization with an IC₅₀ of 28 μM [1]. This places its potency approximately 140-fold weaker than the reference microtubule destabilizer colchicine (IC₅₀ ≈ 0.2 μM in comparable tubulin polymerization assays) [2]. However, among synthetic benzamide-based tubulin inhibitors, the compound's activity is comparable to certain N-benzyl-substituted benzamides that exhibit IC₅₀ values in the 10–50 μM range, suggesting the benzyloxybenzyl group does not abolish tubulin binding despite its increased steric demand.

Tubulin polymerization Anticancer Cytoskeleton disruption

Structural Differentiation from IMD-0354 (IKKβ Inhibitor): Substituent Impact on Kinase Selectivity Profile

The closest well-characterized analog sharing the 5-chloro-2-hydroxybenzamide core is IMD-0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide), which inhibits IKKβ with an IC₅₀ of 250 nM . The target compound replaces the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group with a 4-(benzyloxy)benzyl group. Based on the established SAR that the N-substituent dictates target selectivity in 5-chloro-2-hydroxybenzamides, the target compound is predicted to show negligible IKKβ inhibition (>100-fold selectivity shift), making it unsuitable as a direct IMD-0354 substitute. Conversely, for tubulin-focused applications, IMD-0354 has no reported tubulin activity, highlighting the divergent target profiles governed by the N-substituent.

IKKβ inhibition NF-κB pathway Kinase selectivity

Lipophilic Efficiency (LipE) Comparison: Benzyloxybenzyl vs. Phenoxybenzyl Analog 648922-64-9

The target compound (C₂₁H₁₈ClNO₃, MW = 367.8) contains a benzyloxy (-O-CH₂-Ph) linker, whereas the closely related analog 5-chloro-2-hydroxy-N-(4-phenoxybenzyl)benzamide (CAS 648922-64-9, C₂₀H₁₆ClNO₃, MW = 353.8) contains a phenoxy (-O-Ph) linker . The additional methylene spacer in the target compound increases the calculated logP by approximately 0.5–0.7 log units (estimated via fragment-based methods), while increasing molecular weight by 14 Da and adding one rotatable bond. Assuming equivalent or modestly reduced potency relative to the phenoxy analog (a common trend with increased lipophilicity in this series), the target compound may exhibit a slightly lower LipE (LipE = pIC₅₀ − logP) by approximately 0.5–0.7 units. However, the added conformational flexibility may improve solubility and reduce crystal packing interactions, potentially enhancing dissolution rates—a parameter relevant for in vivo formulation development [1].

Lipophilic efficiency Drug-likeness Physicochemical property optimization

Antimycobacterial Potential: Scaffold-Level Inference from N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Series

Although no direct antimycobacterial data exist for the target compound, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were evaluated against M. tuberculosis H37Rv, with two compounds achieving MIC values comparable to isoniazid (MIC = 0.06 μg/mL) and demonstrating selectivity for the bacillus over Vero and HepG2 mammalian cells [1]. The shared N-(4-(benzyloxy)benzyl) pharmacophore suggests that substitution of the 4-aminoquinoline core with a 5-chloro-2-hydroxybenzamide core may retain some degree of antimycobacterial activity, though the magnitude and selectivity must be experimentally determined. By comparison, simpler 5-chloro-2-hydroxy-N-phenylbenzamide analogs showed antimycobacterial MIC values ranging from 4 to >64 μg/mL, indicating that the benzyloxybenzyl group is a significant contributor to potency enhancement in this therapeutic area [2].

Antitubercular Mycobacterium tuberculosis H37Rv Benzyloxybenzyl pharmacophore

Recommended Application Scenarios for N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide Based on Evidence Profile


Negative Control for IKKβ/NF-κB Pathway Studies Requiring IMD-0354 Selectivity

Given that the target compound lacks the 3,5-bis(trifluoromethyl)phenyl group essential for IKKβ inhibition (IC₅₀ shift predicted >100-fold relative to IMD-0354), it serves as an ideal chemically matched negative control compound. Researchers using IMD-0354 (IC₅₀ = 250 nM) in NF-κB pathway assays can employ the target compound at equimolar concentrations (up to 25 μM) to confirm that observed effects are IKKβ-dependent rather than arising from general 5-chloro-2-hydroxybenzamide scaffold toxicity [1]. This application is supported by the adenovirus inhibitor SAR demonstrating that N-substituent changes in this chemotype dramatically alter target engagement [2].

Tubulin Polymerization Tool Compound for Colchicine-Binding Site SAR Exploration

With a reported tubulin polymerization IC₅₀ of 28 μM, the target compound provides a synthetically tractable starting point for exploring the colchicine-binding site with a benzyloxybenzyl-substituted benzamide scaffold [1]. While ~140-fold less potent than colchicine, its activity is within the range of fragment-like hits, and its relatively low molecular weight (367.8 Da) and the presence of modifiable positions (phenolic -OH, chloro, benzyloxy) make it suitable for structure-guided optimization campaigns aiming to improve potency while maintaining the favorable physicochemical profile conferred by the benzyloxybenzyl group [2].

Anti-Tuberculosis Lead Generation via Core-Hopping Strategy

The N-(4-(benzyloxy)benzyl) fragment has been validated as a critical pharmacophore for M. tuberculosis inhibition in the 4-aminoquinoline series, with optimized compounds achieving MIC values matching isoniazid (0.06 μg/mL) [1]. The target compound represents a core-hopping opportunity: replacing the 4-aminoquinoline with a 5-chloro-2-hydroxybenzamide core may yield novel anti-TB chemotypes with different resistance profiles. Procurement is justified for medicinal chemistry teams conducting fragment-based or scaffold-hopping antitubercular drug discovery programs, particularly those addressing isoniazid-resistant M. tuberculosis strains [2].

Physicochemical Benchmarking for Benzyloxybenzyl vs. Phenoxybenzyl Linker Optimization

The target compound (benzyloxy linker) and its phenoxy analog (CAS 648922-64-9) form a matched molecular pair for evaluating the impact of the -O-CH₂- vs. -O- linker on ADME parameters such as metabolic stability, permeability, and solubility [1]. The estimated ΔlogP of +0.5 to +0.7 for the target compound, without a large molecular weight increase, makes this pair ideal for systematic assessment of lipophilicity-driven property changes while maintaining a constant 5-chloro-2-hydroxybenzamide warhead. This application is directly relevant to lead optimization programs in any therapeutic area where the benzamide scaffold is employed [2].

Quote Request

Request a Quote for N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.